

## Independent Verification of Kinase Inhibitor Activity Spectrum in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor, Regorafenib, with other therapeutic alternatives for the treatment of recurrent glioblastoma (GBM). The information presented is based on published clinical trial data and is intended to assist researchers, scientists, and drug development professionals in their understanding of the current therapeutic landscape for this challenging disease.

# Comparative Efficacy of Treatments for Recurrent Glioblastoma

The following table summarizes the key efficacy endpoints from clinical trials of Regorafenib, Lomustine, and Bevacizumab in patients with recurrent glioblastoma. These therapies represent different mechanistic classes and are important benchmarks in the management of this disease.



| Therapeutic<br>Agent                                                  | Trial/Study                              | Median<br>Overall<br>Survival<br>(OS) in<br>months | Median Progressio n-Free Survival (PFS) in months | Objective<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR) |
|-----------------------------------------------------------------------|------------------------------------------|----------------------------------------------------|---------------------------------------------------|-------------------------------------|----------------------------------|
| Regorafenib                                                           | REGOMA<br>(Phase 2)[1]<br>[2]            | 7.4                                                | 2.0[3]                                            | -                                   | 44%[1]                           |
| Real-world<br>study<br>(Lombardi et<br>al., 2021)[3]<br>[4]           | 10.2                                     | 2.3[3][4]                                          | -                                                 | 46.3%[3]                            |                                  |
| Lomustine                                                             | REGOMA (Phase 2 Control Arm) [1][2]      | 5.6                                                | -                                                 | -                                   | 20%[1]                           |
| Bevacizumab                                                           | EORTC 26101 (Phase 3, with Lomustine)[5] | -                                                  | 4.2                                               | -                                   | -                                |
| BRAIN (Phase 2, monotherapy) [6]                                      | -                                        | -                                                  | 28.2%                                             | -                                   |                                  |
| RTOG 0625<br>(Phase 2,<br>with dose-<br>dense<br>temozolomid<br>e)[7] | 9.4                                      | 40% (6-<br>month PFS<br>rate)                      | -                                                 | -                                   |                                  |



## **Experimental Protocols**

Detailed methodologies are crucial for the independent verification and interpretation of clinical trial results. Below are synopses of the experimental protocols for the key trials cited in this guide.

## **REGOMA Trial (Regorafenib vs. Lomustine)**

The REGOMA trial was a randomized, multicenter, open-label phase II clinical trial designed to evaluate the efficacy of regorafenib compared to lomustine in patients with recurrent glioblastoma who had progressed after standard chemoradiotherapy with temozolomide.[1][8]

- Patient Population: Eligible patients had an ECOG performance status of 0-1 and documented disease progression according to RANO criteria.[8]
- Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either:
  - Regorafenib: 160 mg orally, once daily for 3 weeks on, followed by 1 week off.[8]
  - Lomustine: 110 mg/m² orally, every 6 weeks.[8]
- Endpoints: The primary endpoint was overall survival.[8] Secondary endpoints included progression-free survival, objective response rate, and disease control rate.[8]
- Assessments: Tumor assessment was performed with gadolinium-enhanced brain MRI every 8 weeks, and response was evaluated using the RANO criteria.[8]

### **Bevacizumab Clinical Trials**

Bevacizumab has been evaluated in various clinical trials for recurrent glioblastoma, both as a monotherapy and in combination with other agents.

- BRAIN Trial (Single-Agent Bevacizumab): This was a Phase II study that evaluated the
  efficacy and safety of bevacizumab monotherapy in patients with recurrent GBM.[6] The
  results of this trial contributed to the FDA approval of bevacizumab for this indication.[6]
- EORTC 26101 Trial (Bevacizumab plus Lomustine): This was a randomized, multicenter,
   open-label Phase III trial that compared the efficacy of bevacizumab in combination with



lomustine versus lomustine alone in patients with recurrent glioblastoma.[5]

- Patient Population: Generally, patients enrolled in these trials had histologically confirmed glioblastoma that had progressed after prior radiation and temozolomide.
- Treatment: Bevacizumab is typically administered as an intravenous infusion at a dose of 10 mg/kg every two weeks.[9]
- Endpoints: Key endpoints in these trials included overall survival, progression-free survival, and objective response rate.

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of the compared therapies and a typical workflow for a clinical trial in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Clinical activity of regorafenib in elderly patients with recurrent glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Avastin® (bevacizumab) Clinical Trials | rGBM Treatment [avastin.com]
- 6. Use of bevacizumab in recurrent glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. ascopubs.org [ascopubs.org]



- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Independent Verification of Kinase Inhibitor Activity Spectrum in Glioblastoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051863#independent-verification-of-kliostom-s-activity-spectrum]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com